4-溴-1H-苯并咪唑-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

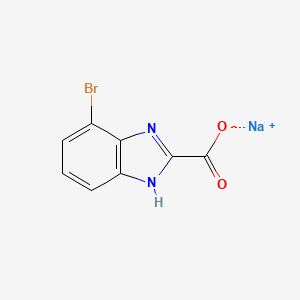

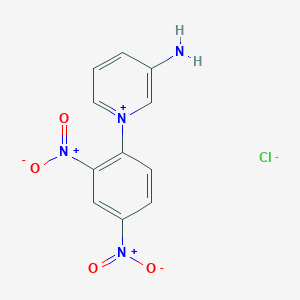

Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a compound that is related to a class of substances known as benzimidazoles. Benzimidazoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. They are characterized by a fused benzene and imidazole ring structure. The presence of a bromine atom and a carboxylate group in the molecule suggests potential reactivity and interaction with other chemical entities, which could be of interest in the synthesis of more complex molecules or in the study of molecular interactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method is the one-pot nitroreductive cyclization route using sodium dithionite, as described in the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates . This method allows for the preparation of benzimidazole derivatives in good yield and purity, with a wide variety of aldehydes being susceptible to the reaction conditions. The process is efficient, requiring a short reaction time and an easy workup procedure. Additionally, the presence of sodium dithionite can lead to debenzylation, which is the cleavage of the N-benzyl group, especially when ethanol is present .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and can form stable complexes with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, has been shown to interact with various substances such as amphetamines and dopamine, leading to the formation of stable complexes with a double helical supramolecular structure . Although this does not directly describe the sodium;4-bromo-1H-benzimidazole-2-carboxylate, it provides insight into the potential for complex formation and the interesting supramolecular structures that can arise from such interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the reaction of 1,1-dimethyl-1-phenacylhydrazinium bromide with aqueous sodium hydroxide results in the formation of several products, including benzoic acid, 3-phenyl-1-methylpyrazole, and benzonitrile, with the expected product, 2-benzoyl-5-phenylimidazole, being formed in only small amounts . This demonstrates the reactivity of related compounds under basic conditions and the potential for unexpected products. The mechanisms for these reactions are complex and can involve multiple steps and intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the core structure. The sodium salt glycosylation method has been used to synthesize halogeno benzimidazole 2'-deoxyribose analogues, which have been characterized by spectroscopic methods, including 1H NMR . These methods allow for the analysis of solution conformations and comparison with other analogues. The physical properties such as solubility, melting point, and stability can be influenced by the presence of functional groups like the bromo and carboxylate moieties. Chemical properties, including reactivity and the ability to form complexes, are also key characteristics that can be studied using various analytical techniques.

科学研究应用

合成和功能化应用

4-溴-1H-苯并咪唑-2-羧酸钠作为各种化合物的合成和功能化中的关键中间体,展示了其在有机化学研究中的多功能性。例如,其在卤代苯并咪唑脱氧核糖类似物的立体定向合成中的用途突出了其在修饰核苷中的作用,这可能对抗病毒研究和 RNA 合成抑制剂的开发产生影响 (Kazimierczuk, Stolarski, & Shugar, 1985)。此外,用离子液体中的重氮盐对玻璃碳电极进行化学功能化,其中 4-溴苯衍生物起着关键作用,证明了其在电化学应用和表面化学改性中的潜力 (Actis et al., 2008)。

催化和聚合

该化合物在催化中得到应用,例如作为钯催化的噻唑衍生物的 C-H 芳基化的活化剂,表明其在促进成键反应和提高合成过程中的产率方面的重要性 (Miyaoku & Mori, 2009)。此外,其参与合成 (苯并咪唑基甲基)胺 ZnII 和 CuII 羧酸盐配合物为聚合反应的研究开辟了道路,特别是在 ε-己内酯的开环聚合中,展示了其在制造具有潜在生物医学应用的聚合物中的用途 (Attandoh, Ojwach, & Munro, 2014)。

抗癌和抗病毒研究

对新型 2-取代-6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物的研究揭示了它们的免疫调节和抗癌活性,为新的治疗剂提供了见解。源自 4-溴-1H-苯并咪唑-2-羧酸钠的化合物对 NO 生成表现出显着的抑制作用,并对结肠癌和肝细胞癌细胞具有很强的细胞毒性,表明它们在癌症治疗中的潜力 (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009)。

分析化学

该化合物的衍生物在分析化学中也发挥着作用,正如它们在用于测定高盐度样品中苯并咪唑杀菌剂的盐析辅助液-液萃取方法的开发中所展示的那样。该应用强调了该化合物在增强环境监测和食品安全分析的分析方法中的作用 (Wen et al., 2013)。

未来方向

The future directions for Sodium;4-bromo-1H-benzimidazole-2-carboxylate and similar compounds lie in their potential as anticancer therapeutics . The development of new entities targeting malignant cells is considered a high priority, and benzimidazole derivatives could play a significant role in this regard .

作用机制

Target of Action

Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They bind with high affinity to multiple receptors, making them useful in the development of new drugs .

Mode of Action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some imidazole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific biochemical pathways affected by “Sodium;4-bromo-1H-benzimidazole-2-carboxylate” would depend on its specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .

属性

IUPAC Name |

sodium;4-bromo-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFASLUDYNXNR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

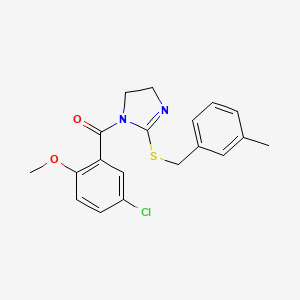

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

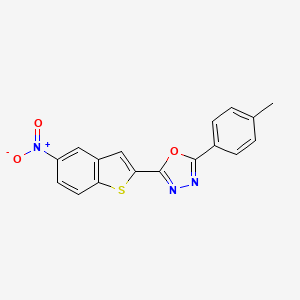

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

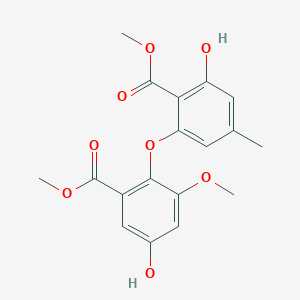

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)